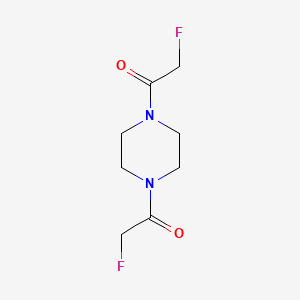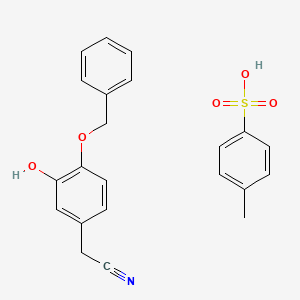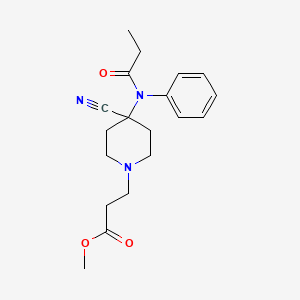
Remifentanil Impurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Remifentanil impurity refers to the by-products or contaminants that may be present during the synthesis or storage of remifentanil, a potent ultra-short-acting synthetic opioid analgesic. Remifentanil is widely used in anesthesia due to its rapid onset and short duration of action. The presence of impurities can affect the efficacy and safety of the drug, making it crucial to understand and control these impurities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of remifentanil involves several steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the reaction of 4-anilidopiperidine with various reagents to form the desired product. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the yield and purity of the final product .
Industrial Production Methods
In industrial settings, remifentanil is typically produced through a series of well-controlled chemical reactions. The process involves the use of high-performance liquid chromatography (HPLC) to monitor the purity of the product and identify any impurities. The choice of solvents, reagents, and purification methods is critical to ensure the production of high-purity remifentanil .
化学反応の分析
Types of Reactions
Remifentanil impurity can undergo various chemical reactions, including:
Oxidation: Exposure to oxygen or oxidizing agents can lead to the formation of oxidized impurities.
Reduction: Reducing agents can convert certain impurities into different chemical forms.
Substitution: Substitution reactions can occur when impurities react with other chemical species present in the solution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to minimize the formation of impurities .
Major Products Formed
The major products formed from these reactions depend on the specific impurities present and the reaction conditions. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
科学的研究の応用
Remifentanil impurity has several scientific research applications, including:
Chemistry: Studying the chemical properties and reactions of impurities can provide insights into the stability and reactivity of remifentanil.
Biology: Investigating the biological effects of impurities can help understand their potential impact on the efficacy and safety of remifentanil.
Medicine: Analyzing the pharmacokinetics and pharmacodynamics of impurities can aid in the development of safer and more effective opioid analgesics.
Industry: Monitoring and controlling impurities is essential for ensuring the quality and consistency of remifentanil in pharmaceutical production
作用機序
The mechanism of action of remifentanil impurity involves its interaction with various molecular targets and pathways. Remifentanil itself is a µ-opioid receptor agonist, and impurities may also interact with these receptors, potentially altering the drug’s effects. The binding of remifentanil to µ-opioid receptors leads to the inhibition of excitatory neurotransmitter release and the suppression of voltage-sensitive calcium channels, resulting in analgesia and respiratory depression .
類似化合物との比較
Similar Compounds
Similar compounds to remifentanil include other fentanyl analogs such as fentanyl, sufentanil, and alfentanil. These compounds share structural similarities and act on the same µ-opioid receptors .
Uniqueness
Remifentanil is unique among these compounds due to its ultra-short duration of action and rapid metabolism by non-specific esterases. This rapid metabolism results in a shorter context-sensitive half-life compared to other fentanyl analogs, making remifentanil particularly useful in surgical settings where precise control over analgesia is required .
Conclusion
Understanding the properties, preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds of remifentanil impurity is crucial for ensuring the safety and efficacy of remifentanil as an opioid analgesic. Continued research and monitoring of these impurities will help improve the quality and reliability of remifentanil in clinical and industrial settings.
特性
CAS番号 |
960122-89-8 |
|---|---|
分子式 |
C19H25N3O3 |
分子量 |
343.4 g/mol |
IUPAC名 |
methyl 3-[4-cyano-4-(N-propanoylanilino)piperidin-1-yl]propanoate |
InChI |
InChI=1S/C19H25N3O3/c1-3-17(23)22(16-7-5-4-6-8-16)19(15-20)10-13-21(14-11-19)12-9-18(24)25-2/h4-8H,3,9-14H2,1-2H3 |
InChIキー |
PGEZTXRONZJYPB-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



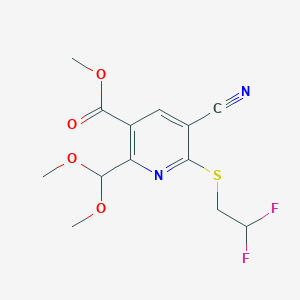
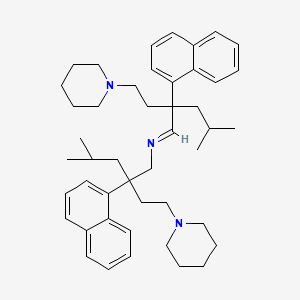
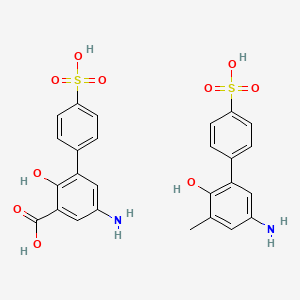
![2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13403538.png)
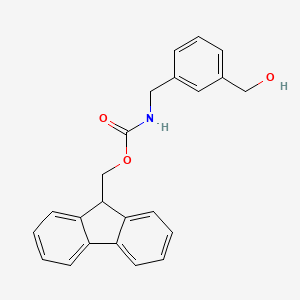
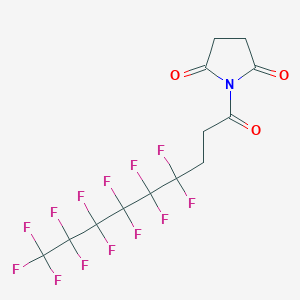
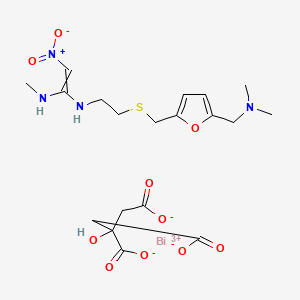
![8-Cyclopropyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13403567.png)
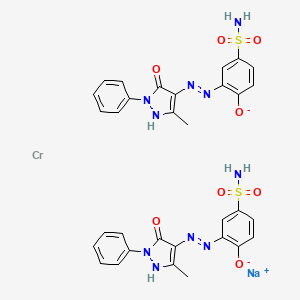

![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)
